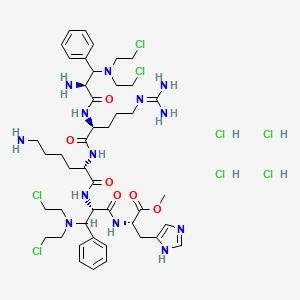
Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride is a useful research compound. Its molecular formula is C45H71Cl8N13O6 and its molecular weight is 1173.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl N-(3-(bis(2-chloroethyl)amino)-N-(N2-(N2-(3-(bis(2-chloroethyl)amino)-3-phenyl-L-alanyl)-L-arginyl)-L-lysyl)-3-phenyl-L-alanyl)-L-histidinate tetrahydrochloride (CAS No. 84434-76-4) is a complex synthetic compound that incorporates multiple amino acid residues and bis(2-chloroethyl)amine moieties. This compound is primarily studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amine, a well-known alkylating agent.
Chemical Structure and Properties
The molecular formula of this compound is C45H71Cl8N13O6, with a molecular weight of approximately 1173.75 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 84434-76-4 |
| Molecular Formula | C₄₅H₇₁Cl₈N₁₃O₆ |
| Molecular Weight | 1173.75 g/mol |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with DNA through alkylation, leading to cross-linking and subsequent inhibition of DNA replication and transcription. The presence of the bis(2-chloroethyl)amine groups enhances its reactivity, making it effective against rapidly dividing cancer cells.
Anticancer Efficacy
Research indicates that compounds containing bis(2-chloroethyl)amine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative activity .
Case Studies
- In Vitro Studies : A study demonstrated that a derivative of the compound exhibited selective inhibition of histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This suggests potential for use in epigenetic modulation in cancer therapy .
- In Vivo Efficacy : In animal models, compounds similar to methyl N-(3-(bis(2-chloroethyl)amino)... were shown to significantly reduce tumor size in xenograft models, highlighting their therapeutic potential in clinical settings.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of related compounds. The presence of specific functional groups, such as the phenylalanine and arginine residues, has been linked to enhanced cellular uptake and improved cytotoxicity .
Properties
CAS No. |
84434-76-4 |
|---|---|
Molecular Formula |
C45H71Cl8N13O6 |
Molecular Weight |
1173.7 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate;tetrahydrochloride |
InChI |
InChI=1S/C45H67Cl4N13O6.4ClH/c1-68-44(67)35(27-32-28-54-29-56-32)59-43(66)37(39(31-13-6-3-7-14-31)62(25-19-48)26-20-49)60-41(64)33(15-8-9-21-50)57-40(63)34(16-10-22-55-45(52)53)58-42(65)36(51)38(30-11-4-2-5-12-30)61(23-17-46)24-18-47;;;;/h2-7,11-14,28-29,33-39H,8-10,15-27,50-51H2,1H3,(H,54,56)(H,57,63)(H,58,65)(H,59,66)(H,60,64)(H4,52,53,55);4*1H/t33-,34-,35-,36-,37-,38?,39?;;;;/m0..../s1 |
InChI Key |
WZMQAISEUROBGG-CCDFYQNOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C3=CC=CC=C3)N(CCCl)CCCl)N.Cl.Cl.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C3=CC=CC=C3)N(CCCl)CCCl)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















